molecular formula C17H14ClF2N5O4S B2739787 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE CAS No. 1260859-13-9

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B2739787
CAS No.: 1260859-13-9
M. Wt: 457.84
InChI Key: WEHFSOLHAUFJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro(difluoro)methoxy group and a tetrazolylacetamide moiety. Its distinct properties make it a subject of interest in chemical, biological, and industrial research.

Preparation Methods

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves multiple steps, each requiring specific reaction conditionsIndustrial production methods often utilize advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors. Industrially, it is used in the development of advanced materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can be compared with other similar compounds, such as N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide. While both compounds share structural similarities, this compound is unique in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2N5O4S/c1-30(27,28)14-8-2-11(3-9-14)16-22-24-25(23-16)10-15(26)21-12-4-6-13(7-5-12)29-17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHFSOLHAUFJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.